molecular formula C15H23NO2 B5995242 [1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol

[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B5995242
M. Wt: 249.35 g/mol
InChI Key: NOKMKIBHXGCWOZ-UHFFFAOYSA-N
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Description

[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a methanol group and a methoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to protein pockets, influencing cellular processes.

Comparison with Similar Compounds

[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.

    Prolinol: A chiral auxiliary in asymmetric synthesis.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(4-methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(16)10-17/h6-7,14,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKMKIBHXGCWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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